

# An In-depth Technical Guide to the Chemical Structure of Metoprolol Acid-d5

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## Compound of Interest

Compound Name: Metoprolol Acid-d5

Cat. No.: B564542

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This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Metoprolol Acid-d5**. Metoprolol Acid is a primary metabolite of the widely prescribed beta-blocker, metoprolol.[1] The deuterated isotopologue, **Metoprolol Acid-d5**, serves as a critical internal standard for quantitative bioanalytical studies, particularly those employing mass spectrometry.[2] Its use ensures accuracy and precision in pharmacokinetic and metabolic profiling of metoprolol by correcting for variability during sample preparation and analysis.[2]

## Chemical Identity and Properties

**Metoprolol Acid-d5** is structurally analogous to Metoprolol Acid, with five deuterium atoms incorporated into the propoxy side chain.[3][4] This isotopic labeling results in a distinct mass shift, facilitating its use as an internal standard, while maintaining nearly identical chemical and physical properties to the unlabeled compound.

Identifier	Value	Source
IUPAC Name	2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid	PubChem
CAS Number	1215404-47-9	Santa Cruz Biotechnology, Sigma-Aldrich
Molecular Formula	C <sub>14</sub> H <sub>16</sub> D <sub>5</sub> NO <sub>4</sub>	Santa Cruz Biotechnology
Molecular Weight	272.35 g/mol	PubChem
InChI Key	PUQIRTNPJRFRCZ-FPWSNDNASA-N	PubChem
Canonical SMILES	[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)O)O)NC(C)C	PubChem
Synonyms	Atenolol Acid-d5, 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy-d5]benzeneacetic Acid	PubChem

## Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **Metoprolol Acid-d5**, highlighting the positions of the five deuterium atoms.

Caption: 2D structure of **Metoprolol Acid-d5**.

## Experimental Protocols

While specific synthesis protocols for **Metoprolol Acid-d5** are proprietary to commercial suppliers, a conceptual synthesis pathway can be derived from established methods for preparing metoprolol and its analogues. The primary application of **Metoprolol Acid-d5** is in quantitative analysis.

## Conceptual Synthesis Pathway

The synthesis would likely follow a multi-step process analogous to the synthesis of metoprolol, utilizing deuterated starting materials at the appropriate step to introduce the isotopic labels.

- **Phenol Etherification:** 4-(2-methoxyethyl)phenol reacts with a deuterated version of epichlorohydrin (e.g., epichlorohydrin-d<sub>5</sub>) in the presence of a base like sodium hydroxide to form the deuterated epoxide intermediate.
- **Amination:** The resulting deuterated epoxide is then reacted with isopropylamine, which opens the epoxide ring to yield deuterated metoprolol (Metoprolol-d<sub>5</sub>).
- **Oxidation:** The terminal ethyl ether of Metoprolol-d<sub>5</sub> would then be oxidized to a carboxylic acid to form the final product, **Metoprolol Acid-d<sub>5</sub>**. This step is analogous to the metabolic conversion in vivo.

## Protocol for Quantitative Analysis using LC-MS/MS

**Metoprolol Acid-d<sub>5</sub>** is ideally suited as an internal standard for the quantification of Metoprolol Acid in biological matrices such as plasma or urine. The following is a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol.

### 1. Sample Preparation (Protein Precipitation):

- To a 100 µL aliquot of plasma sample, add 20 µL of a working solution of **Metoprolol Acid-d<sub>5</sub>** (internal standard) in methanol.
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex mix for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

### 2. Chromatographic Conditions:

- **LC System:** A high-performance liquid chromatography (HPLC) system.

- Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3.5  $\mu$ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Injection Volume: 5  $\mu$ L.

### 3. Mass Spectrometry Conditions:

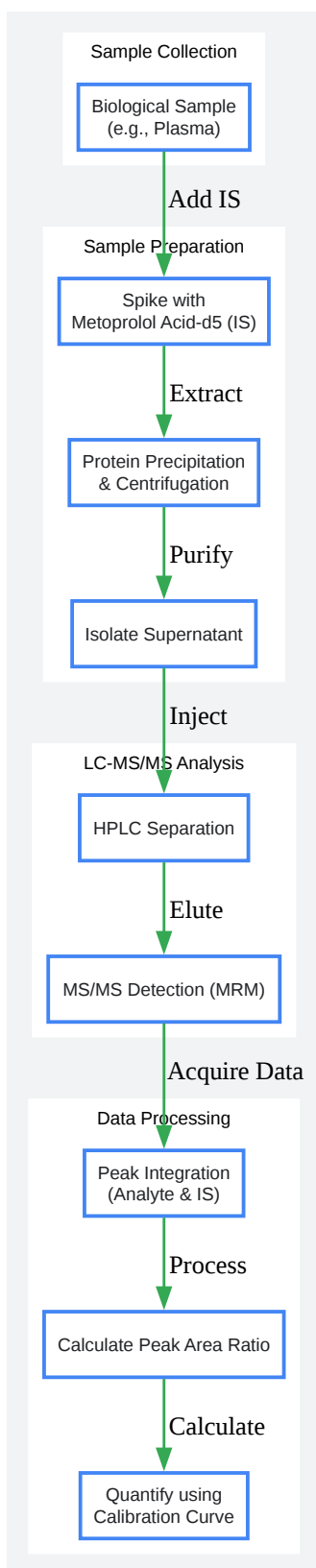
- MS System: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
  - Metoprolol Acid: Precursor ion (e.g., m/z 268.1)  $\rightarrow$  Product ion (e.g., m/z 116.1).
  - **Metoprolol Acid-d5**: Precursor ion (e.g., m/z 273.1)  $\rightarrow$  Product ion (e.g., m/z 121.1).
  - Note: Exact m/z values must be optimized experimentally.

### 4. Quantification:

- A calibration curve is constructed by analyzing blank plasma samples spiked with known concentrations of Metoprolol Acid and a fixed concentration of **Metoprolol Acid-d5**.
- The peak area ratio of the analyte (Metoprolol Acid) to the internal standard (**Metoprolol Acid-d5**) is plotted against the analyte concentration.
- The concentration of Metoprolol Acid in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

## Analytical Workflow

The use of a deuterated internal standard like **Metoprolol Acid-d5** is fundamental to modern bioanalytical workflows, particularly in regulated pharmacokinetic studies. The diagram below illustrates this logical relationship.



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Caption: Workflow for bioanalysis using a deuterated internal standard.

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## References

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